molecular formula C13H14N2O4 B3088677 N-methyl-1-quinolin-8-ylmethanamine;oxalic acid CAS No. 1185690-45-2

N-methyl-1-quinolin-8-ylmethanamine;oxalic acid

Cat. No.: B3088677
CAS No.: 1185690-45-2
M. Wt: 262.26
InChI Key: KYRZDCAFOAKDQU-UHFFFAOYSA-N
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Description

"N-methyl-1-quinolin-8-ylmethanamine; oxalic acid" is a compound comprising a quinoline-derived amine (N-methyl-1-quinolin-8-ylmethanamine) and oxalic acid. Oxalic acid occurs naturally in plants, such as spinach and purslane, and is synthetically produced via carbonylation of alcohols or oxidation of carbohydrates . Its structure includes two carboxylic acid groups, making it the simplest dicarboxylic acid with a molar mass of 90.03 g/mol .

Oxalic acid forms stable salts and complexes with metals and organic bases, which may explain its combination with N-methyl-1-quinolin-8-ylmethanamine. It exhibits high acidity (pKa₁ = 1.25, pKa₂ = 4.14) and solubility in water (120 g/100 mL at 20°C), enabling its use in industrial and biological processes .

Properties

IUPAC Name

N-methyl-1-quinolin-8-ylmethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2.C2H2O4/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10;3-1(4)2(5)6/h2-7,12H,8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRZDCAFOAKDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC2=C1N=CC=C2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-quinolin-8-ylmethanamine typically involves the reaction of quinoline derivatives with methylating agents under controlled conditions. One common method is the alkylation of quinoline with methyl iodide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of N-methyl-1-quinolin-8-ylmethanamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-quinolin-8-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

N-methyl-1-quinolin-8-ylmethanamine;oxalic acid serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation : Can produce quinoline N-oxide derivatives.
  • Reduction : Typically yields reduced quinoline derivatives.
  • Substitution : Facilitates nucleophilic substitution reactions at the nitrogen atom.

Biology

This compound is employed in biological studies, particularly in examining enzyme interactions and as a ligand in coordination chemistry. It has shown potential as:

  • An enzyme inhibitor , disrupting normal enzyme function by binding to active sites.
  • A compound that may interact with DNA, influencing replication and transcription processes.

Medicine

Research into the therapeutic properties of this compound reveals potential applications in:

  • Antimicrobial activity: Investigated for its effectiveness against various pathogens.
  • Antimalarial properties: Explored for its ability to combat malaria through mechanisms similar to known antimalarial drugs like chloroquine.

Industry

In industrial applications, this compound is utilized for:

  • Developing new materials and dyes.
  • Acting as a precursor in synthesizing pigments used in various products.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results demonstrated significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Enzyme Interaction Studies

Research focused on the interaction of this compound with acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The findings indicated that this compound could effectively inhibit AChE activity, providing insights into its potential use in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-methyl-1-quinolin-8-ylmethanamine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes by binding to their active sites. This binding can disrupt normal enzyme function, leading to various biological effects. The compound may also interact with DNA, affecting its replication and transcription processes .

Comparison with Similar Compounds

Chemical Properties and Structural Differences

Table 1: Structural and Chemical Properties of Oxalic Acid and Related Compounds
Compound Formula Molar Mass (g/mol) Carboxylic Groups pKa Values Melting Point (°C)
Oxalic Acid C₂H₂O₄ 90.03 2 1.25, 4.14 189–191 (anhydrous)
Acetic Acid CH₃COOH 60.05 1 4.76 16–17
Malonic Acid C₃H₄O₄ 104.06 2 2.85, 5.70 135–137
Citric Acid C₆H₈O₇ 192.12 3 3.13, 4.76, 6.40 153–156

Key Comparisons :

  • Oxalic vs. Acetic Acid: Oxalic acid has two carboxylic groups, making it significantly more acidic (lower pKa) than acetic acid, a monocarboxylic acid .
  • Oxalic vs. Malonic Acid : Both are dicarboxylic, but malonic acid has a higher pKa₂ (5.70 vs. 4.14), indicating weaker second ionization. Oxalic acid’s smaller size enhances its complexation ability with metals .
  • Oxalic vs. Citric Acid : Citric acid’s tricarboxylic structure allows for broader pH buffering but lower acid strength per group compared to oxalic acid .

Key Insights :

  • Metal Leaching : Oxalic acid outperforms other organic acids in extracting metals like vanadium from spent catalysts due to its dual functionality (acidic and complexing properties) .
  • Pathogen Control : Oxalic acid secretion by Botrytis cinerea is critical for plant infection, and its inhibition via selenium/methyl jasmonate treatments highlights its role in plant-pathogen interactions .

Environmental Behavior and Stability

Table 3: Environmental Properties of Oxalic Acid and Related Compounds
Compound Atmospheric Presence (PM₂.₅) Degradation Resistance Hygroscopicity
Oxalic Acid 7.6–68.0 ng/m³ (acid), 82.2–732.8 ng/m³ (oxalate) High (recalcitrant to ozonation) Moderate
Malonic Acid 6.3–150 ng/m³ (acid), 1.3–60 ng/m³ (malonate) Moderate Low
Acetic Acid Not quantified Low (readily metabolized) High

Key Findings :

  • Atmospheric Particulates : Oxalic acid predominantly exists as oxalate salts (e.g., ammonium oxalate) in aerosols, with concentrations 10–14.7× higher than its free acid form .
  • Degradation : Oxalic acid resists ozonation due to its stable structure, requiring catalytic processes (e.g., NiO) for efficient breakdown .

Biological Activity

N-methyl-1-quinolin-8-ylmethanamine;oxalic acid is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its quinoline structure, which is known for its diverse biological interactions. The compound has a molecular formula of C24_{24}H26_{26}N4_4O4_4 and a molecular weight of 434.5 g/mol. The presence of the oxalic acid moiety enhances its solubility and reactivity in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within the body. Key mechanisms include:

  • Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of enzymes, disrupting their normal function, which may lead to therapeutic effects.
  • DNA Interaction : It may also interact with DNA, influencing replication and transcription processes, potentially impacting cell growth and proliferation.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

The compound has demonstrated antimicrobial properties in various studies. It has been reported to exhibit activity against both gram-positive and gram-negative bacterial strains, as well as antifungal effects .

Anticancer Activity

A study focusing on quinoline derivatives highlighted the anticancer potential of similar compounds. For instance, a derivative similar to N-methyl-1-quinolin-8-ylmethanamine showed significant cytotoxic effects on cancer cell lines and reduced tumor size in xenograft models . This suggests that this compound could possess similar anticancer properties.

Case Study 1: Anticancer Effects

In a recent study, a quinoline derivative demonstrated significant anticancer effects through downregulation of the gene Lumican, which is associated with tumorigenesis. This finding suggests that this compound may have similar mechanisms worth exploring further .

Case Study 2: Toxicological Insights

While exploring the toxicity of oxalic acid, it was noted that acute exposure can lead to renal failure, highlighting the importance of understanding the safety profile of compounds containing oxalic acid moieties. A case report documented severe metabolic acidosis and renal impairment following oxalic acid ingestion, underscoring the need for caution in therapeutic applications involving this compound .

Table 1: Biological Activities of this compound

Activity TypeObserved EffectsReferences
AntimicrobialEffective against gram-positive/negative
AnticancerCytotoxicity in cancer cell lines
Enzyme InhibitionDisruption of enzyme function

Table 2: Comparison with Related Compounds

Compound NameCAS NumberKey Features
N-Methyl-1-(pyridin-4-yl)methanamine6971-44-4Contains pyridine; less complex structure
N-Methyl-1-(quinolin-3-yl)methanamine hydrochloride dihydrateN/ASimilar structure but different substitution pattern
4-Azido-N-(3,3,3-trifluoropropyl)benzamideN/ADifferent functional groups; used in bioorthogonal chemistry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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